AMYLOSE

描述

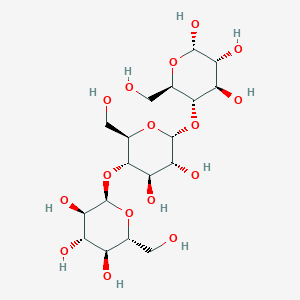

AMYLOSE is a polysaccharide made up of α-D-glucose units linked by α(1→4) glycosidic bonds. It is one of the two main components of starch, accounting for approximately 20-30% of its structure . This compound is known for its linear structure, which allows it to form helical shapes, making it more resistant to digestion compared to other starch molecules .

准备方法

Synthetic Routes and Reaction Conditions

AMYLOSE can be synthesized through enzymatic processes involving the enzyme granule-bound starch synthase (GBSS). This enzyme catalyzes the elongation of glucose chains by adding glucose units to the non-reducing end of the growing polymer . The reaction conditions typically involve an aqueous environment with a suitable pH and temperature to facilitate enzyme activity.

Industrial Production Methods

In industrial settings, this compound is often extracted from starch sources such as corn, potatoes, and rice. The extraction process involves the separation of this compound from amylopectin, the other major component of starch. This is usually achieved through techniques such as differential solubility, where this compound is precipitated out of solution while amylopectin remains dissolved .

化学反应分析

Types of Reactions

AMYLOSE undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form carboxyl and carbonyl groups, which can alter its solubility and reactivity.

Reduction: Reduction reactions can convert the carbonyl groups in oxidized this compound back to hydroxyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include sodium hypochlorite and potassium permanganate.

Reduction: Reducing agents like sodium borohydride are used.

Substitution: Reagents such as acetic anhydride for acetylation or phosphoric acid for phosphorylation are employed.

Major Products

Oxidation: Oxidized this compound with carboxyl and carbonyl groups.

Reduction: Reduced this compound with restored hydroxyl groups.

Substitution: Modified this compound with new functional groups, enhancing its properties for specific applications.

科学研究应用

Structural and Functional Properties of Amylose

This compound's unique structure contributes to its physicochemical properties, influencing its behavior in different applications:

- Molecular Structure : this compound is predominantly linear, which allows it to form helical structures that can encapsulate other molecules, making it useful in drug delivery systems and food applications .

- Gelatinization and Retrogradation : The gelatinization process of this compound occurs when it is heated in water, leading to swelling and solubilization. Retrogradation can occur upon cooling, affecting the texture and stability of food products .

- Resistance to Digestion : High-amylose starches exhibit resistance to digestion, which can be beneficial for gut health as they promote the growth of beneficial gut bacteria .

Industrial Applications

This compound finds extensive applications across various industries:

Food Industry

- Thickening and Gelling Agents : this compound is utilized as a thickening agent in sauces and soups due to its ability to form gels upon cooling. High-amylose starches are preferred for their superior gelling properties .

- Resistant Starch Production : High-amylose starches are processed to create resistant starch, which has health benefits such as improved glycemic control and enhanced satiety .

Pharmaceutical Industry

- Drug Delivery Systems : The helical structure of this compound allows it to encapsulate drugs, providing controlled release mechanisms. This property is exploited in designing drug formulations that enhance bioavailability .

Biodegradable Packaging

- Sustainable Materials : this compound-based materials are being researched for use in biodegradable packaging solutions due to their natural origin and ability to decompose .

Case Study 1: High-Amylose Starch in Food Processing

A study analyzed the physicochemical properties of various high-amylose starches derived from different banana varieties. The results indicated significant differences in gel hardness and viscosity, suggesting that specific varieties could be optimized for food thickening applications .

Case Study 2: Transgenic Cassava for Enhanced this compound Content

Research on genetically modified cassava plants demonstrated that reducing branching enzymes resulted in roots with increased this compound content (up to 40%). This modification led to a dramatic increase in resistant starch content from 0.4% to about 25%, showcasing the potential for developing functional foods with improved health benefits .

Comparative Data Table

作用机制

AMYLOSE exerts its effects primarily through its ability to form helical structures and inclusion complexes. These complexes can encapsulate other molecules, protecting them from degradation and facilitating their controlled release. The molecular targets and pathways involved include interactions with enzymes such as amylases, which break down this compound into glucose units for energy production .

相似化合物的比较

Similar Compounds

Amylopectin: A branched polysaccharide also found in starch, differing from amylose in its highly branched structure.

Uniqueness of this compound

This compound’s linear structure and ability to form helical complexes make it unique among polysaccharides. Its resistance to digestion and ability to form inclusion complexes with various molecules provide it with distinct functional properties, making it valuable in both scientific research and industrial applications .

生物活性

Amylose is a linear polymer of glucose units linked by α(1→4) glycosidic bonds, constituting one of the two main components of starch, the other being amylopectin. Its biological activity is significant in various fields, including nutrition, food science, and health. This article examines the structural properties, digestion processes, physiological effects, and potential therapeutic applications of this compound.

Structural Properties

This compound's structure is characterized by its helical conformation, which influences its physicochemical properties. The degree of polymerization and molecular weight can vary significantly depending on the source of this compound. For instance, this compound extracted from different plant sources shows a wide range of molecular weights, typically between 600,000 Da to over 1,000,000 Da in certain pathological conditions like Alzheimer's disease .

Table 1: Molecular Weight Variations of this compound from Different Sources

| Source | Average Molecular Weight (Da) |

|---|---|

| Normal Plant Sources | 100,000 - 600,000 |

| Alzheimer's Disease | 600,000 - >1,000,000 |

| High-Amylose Wheat Varieties | 300,000 - 500,000 |

Digestion Process

The digestion of this compound is a complex process involving several enzymatic steps:

- Salivary Amylase : Begins the breakdown in the mouth by cleaving α(1→4) linkages.

- Stomach : Acidic conditions deactivate salivary amylase.

- Small Intestine : Pancreatic amylase resumes digestion into maltose and glucose.

- Brush Border Enzymes : Convert maltose into glucose for absorption.

This compound's linear structure results in slower digestion compared to amylopectin, leading to a more gradual release of glucose into the bloodstream . This property is beneficial for managing blood sugar levels and has implications for diabetes management.

Physiological Effects

The physiological effects of this compound are primarily related to its impact on blood glucose levels and gastrointestinal health:

- Blood Glucose Regulation : this compound contributes to lower glycemic responses due to its slower digestion and absorption rates . This characteristic makes it a valuable component in dietary formulations aimed at controlling diabetes.

- Satiety and Weight Management : Foods high in this compound can promote feelings of fullness, aiding in weight control strategies.

- Gut Health : this compound may serve as a prebiotic fiber that supports gut microbiota health by promoting the growth of beneficial bacteria.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Diabetes Management : A study demonstrated that diets rich in this compound led to improved glycemic control in diabetic patients compared to diets high in amylopectin .

- Alzheimer's Disease : Research indicates that this compound accumulates in Alzheimer's brains and may play a role in metabolic dysfunctions associated with the disease . The resistance of this compound to enzymatic degradation suggests it could contribute to energy deficits in neurons.

- Wheat Varieties : Genetic modifications in wheat have been shown to increase this compound content significantly (from 25% to 35%), which has been linked to improved health benefits such as better glycemic response .

属性

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O16/c19-1-4-7(22)8(23)12(27)17(31-4)34-15-6(3-21)32-18(13(28)10(15)25)33-14-5(2-20)30-16(29)11(26)9(14)24/h4-29H,1-3H2/t4-,5-,6-,7-,8+,9-,10-,11-,12-,13-,14-,15-,16+,17-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYGDTMLNYKFZSV-PXXRMHSHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O)CO)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90858850 | |

| Record name | alpha-Maltotriose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | Amylose | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11908 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

6401-81-6, 9005-82-7, 1109-28-0 | |

| Record name | alpha-Maltotriose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006401816 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amylose | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | alpha-Maltotriose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.886 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Amylose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.702 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。